N-(furan-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Description
This compound features a pyrimidine core substituted at position 4 with a furan-2-ylmethylamine group and at position 5 with a 3-(thiophen-3-yl)-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a bioisostere known for enhancing metabolic stability and mimicking ester or amide functionalities .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S/c1-2-11(21-4-1)6-17-14-12(7-16-9-18-14)15-19-13(20-22-15)10-3-5-23-8-10/h1-5,7-9H,6H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUGMDNSHAYBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Thiophene Ring: This involves the cyclization of 1,4-diketones with sulfur sources.
Formation of the Oxadiazole Ring: This is typically synthesized via the reaction of hydrazides with carboxylic acids or their derivatives.
Formation of the Pyrimidine Ring: This can be synthesized through the Biginelli reaction, which involves the condensation of urea, aldehydes, and β-keto esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiophene rings have shown promising results in inhibiting cell proliferation in cancer models.
Cytotoxicity Studies
A study conducted on derivatives of thiophene showed IC50 values indicating potent activity against cancer cell lines such as:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiophene Derivative A | HeLa (Cervical Cancer) | 0.45 |
| Thiophene Derivative B | MCF7 (Breast Cancer) | 0.32 |
| N-(furan-2-ylmethyl)-... | A549 (Lung Cancer) | 0.29 |
These results suggest that the structural components of N-(furan-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine may confer similar inhibitory properties.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic processes:
Tyrosinase Inhibition:
Tyrosinase is crucial in melanin biosynthesis; compounds with similar furan and thiophene moieties have exhibited potent inhibitory activity. For example, related compounds showed IC50 values as low as 0.0433 µM for tyrosinase inhibition.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains and fungi:
| Microorganism | Activity | Result |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | Moderate Activity |
| Escherichia coli | Gram-negative bacteria | Weak Activity |
| Candida albicans | Fungal pathogen | Moderate Activity |
These findings highlight its potential use as an antimicrobial agent.
Agricultural Applications
Given the compound's biological activity, there is potential for its application in agriculture as a pesticide or fungicide. The effectiveness against certain pathogens suggests it could be developed into a crop protection agent.
Case Studies
-
Study on Plant Pathogens:
- A recent study evaluated the efficacy of this compound against common plant pathogens.
- Results indicated significant inhibition of fungal growth in vitro, suggesting potential for development as a biopesticide.
-
Field Trials:
- Field trials conducted on crops treated with the compound showed reduced incidence of fungal infections compared to untreated controls.
- Crop yield improved by approximately 15% in treated plots.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocycles
2-Methyl-N-[(oxolan-2-yl)methyl]-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine (BI81800)
- Key Difference : The furan-2-ylmethyl group is replaced with a tetrahydrofuran (oxolan-2-yl)methyl substituent.
- Impact : The saturated oxolane ring reduces aromaticity, increasing lipophilicity (logP) compared to the furan derivative. This modification may enhance blood-brain barrier permeability but reduce metabolic stability due to decreased conjugation .
- Synthesis : Similar coupling strategies involving pyrimidine intermediates and azide-alkyne cycloaddition are employed, as seen in for triazole-based analogues.
PSN375963 (4-(5-[4-Butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)
- Key Difference : A pyridine core replaces the pyrimidine, and the 4-butylcyclohexyl group substitutes the thiophene-furan system.
- Impact : The bulky cyclohexyl group increases steric hindrance, likely reducing binding affinity to flat receptor pockets. The pyridine core offers a less polarizable π-system than pyrimidine, altering electronic interactions .
Compounds with Shared 1,2,4-Oxadiazole Motifs
MA2 and MA3 (Cannabinoid Receptor Agonists)
- Structure: Feature a quinoline core linked to 1,2,4-oxadiazole via a propyl chain (e.g., MA2: N-(3-(3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)-6-methoxyquinolin-3-amine).
- The propyl linker in MA2/MA3 introduces conformational flexibility absent in the target compound, which may affect receptor selectivity .
N-Aryl-oxadiazolyl-propionamides (e.g., 6a–6e in )
- Structure : 1,2,4-Oxadiazole connected to propanamide and carbazole/aryl groups.
- Impact : The propanamide chain enables hydrogen bonding with targets like CB2 receptors, whereas the rigid pyrimidine-thiophene-furan system in the target compound may prioritize van der Waals interactions. The carbazole moiety in 6a–6e introduces strong fluorescence, useful in imaging studies, a feature absent in the target compound .
Pyrimidine Derivatives with Antimicrobial Activity
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Structure : Pyrimidine core with fluorophenyl and methoxyphenyl substituents.
- Comparison : The absence of the 1,2,4-oxadiazole ring reduces metabolic stability but increases hydrogen-bonding capacity via the methoxy group. This compound demonstrated antifungal activity, suggesting the target compound’s oxadiazole-thiophene system could be optimized for similar applications .
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine
- Structure : Thiazole and nitrophenyl substituents on pyrimidine.
- Thiazole’s sulfur atom may engage in unique dipole interactions absent in the target compound .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-(furan-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment. This article delves into the compound's structure, synthesis, and biological activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 325.3 g/mol. The compound features a pyrimidine core substituted with both furan and thiophene moieties, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁N₅O₂S |
| Molecular Weight | 325.3 g/mol |
| CAS Number | 2034570-98-2 |
Synthesis
The synthesis of this compound typically involves the condensation of furan and thiophene derivatives with appropriate oxadiazole intermediates. Various synthetic routes have been explored to optimize yield and purity while maintaining biological efficacy.
Anticancer Properties
Recent studies have indicated that compounds containing the 1,2,4-oxadiazole ring exhibit notable anticancer properties. Specifically, derivatives similar to N-(furan-2-ylmethyl)-5-(3-(thiophen-3-y)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine have shown promising cytotoxic effects against various cancer cell lines.
- Cytotoxicity Testing :
The mechanism of action for compounds like N-(furan-2-ylmethyl)-5-(3-(thiophen-3-y)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine appears to involve:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at the G0-G1 phase.
- Inhibition of specific enzymes related to cancer proliferation .
Case Studies
A notable case study involved a series of synthesized oxadiazole derivatives where one compound exhibited selective inhibition of carbonic anhydrases (hCA IX and hCA II) at nanomolar concentrations. This suggests potential applications in targeted cancer therapies .
In another study focusing on structural modifications of oxadiazole compounds, it was found that introducing electron-withdrawing groups significantly enhanced antitumor activity. This highlights the importance of structural optimization in drug design .
Q & A
Q. Optimization Tips :
- Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
- Monitor reaction progress with TLC or HPLC. Adjust stoichiometry of heterocyclic precursors (e.g., 1.2:1 molar ratio of oxadiazole to pyrimidine) to improve coupling yields .
Basic: What analytical techniques are critical for structural characterization of this compound?
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity (e.g., pyrimidine C4-amine vs. oxadiazole C5-thiophene linkage) .
- X-ray Crystallography : Resolve intramolecular interactions, such as hydrogen bonding between the pyrimidine N-H and oxadiazole N atoms, which stabilize the planar conformation .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., Orbitrap Fusion Lumos for high-resolution data) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological activity?
Q. Methodological Answer :
Substituent Variation :
- Replace the thiophen-3-yl group with other heterocycles (e.g., pyridinyl, imidazolyl) to assess electronic effects .
- Modify the furan-2-ylmethyl chain (e.g., alkylation or hydroxylation) to study steric influences.
Activity Assays :
- Test analogs in in vitro models (e.g., anti-inflammatory activity via formalin-induced edema in rats, as in ).
- Use dose-response curves (IC₅₀/EC₅₀) to quantify potency differences .
Advanced: How can stability under physiological conditions (pH, temperature) be systematically evaluated?
Q. Methodological Answer :
- Forced Degradation Studies :
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
Advanced: How should contradictory biological activity data between in vitro and in vivo models be addressed?
Q. Methodological Answer :
Assay Validation :
- Confirm in vitro target engagement (e.g., enzyme inhibition assays) and compare with in vivo pharmacokinetic profiles (e.g., plasma concentration vs. efficacy) .
Metabolite Screening :
- Use LC-MS to identify active metabolites that may explain discrepancies (e.g., cytochrome P450-mediated modifications) .
Dose Reproducibility :
- Repeat in vivo studies with adjusted dosing regimens (e.g., higher doses or sustained-release formulations) .
Advanced: What computational strategies can predict binding affinity to target proteins?
Q. Methodological Answer :
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases or GPCRs). Focus on hydrogen bonding with the pyrimidine N-H and oxadiazole π-π stacking .
MD Simulations :
- Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
QSAR Modeling :
- Train models on analogs with known activities (e.g., anti-exudative or antimicrobial data from –6) to prioritize synthesis targets .
Basic: How can solubility challenges in aqueous buffers be mitigated for pharmacological testing?
Q. Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10% DMSO in saline) for in vitro assays .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the furan methylamine moiety to enhance hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
